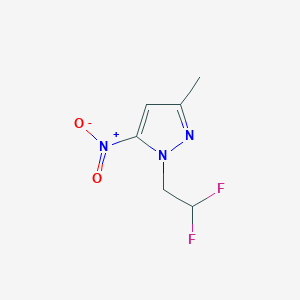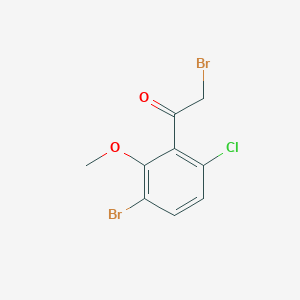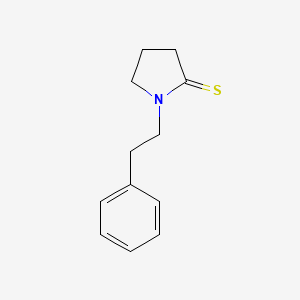
1-Phenethylpyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethylpyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring with a phenethyl group attached to the nitrogen atom and a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenethylpyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) cycloaddition reactions of α-isothiocyanatocarbonyl compounds with exocyclic alkenes, followed by ring closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale thionation reactions using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenethylpyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted phenethylpyrrolidine-2-thione derivatives.
Applications De Recherche Scientifique
1-Phenethylpyrrolidine-2-thione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenethylpyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Phenethylpyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenylpyrrolidine-2-thione: Has a phenyl group instead of a phenethyl group, affecting its reactivity and applications.
Pyrrolidine-2-one: Contains an oxygen atom instead of a sulfur atom, leading to different chemical behavior and uses.
Propriétés
Formule moléculaire |
C12H15NS |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
1-(2-phenylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
AXNMHQREHWWYIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N(C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
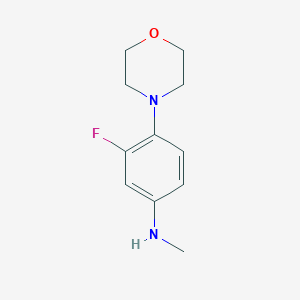
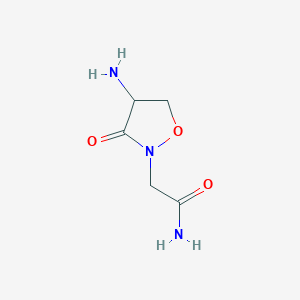
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

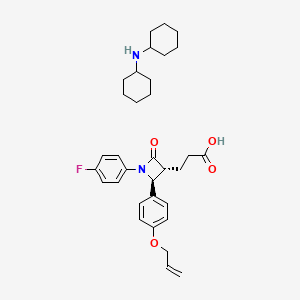
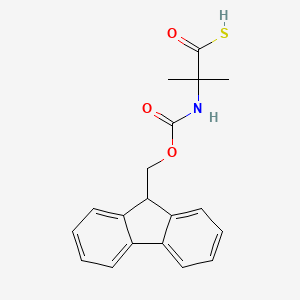
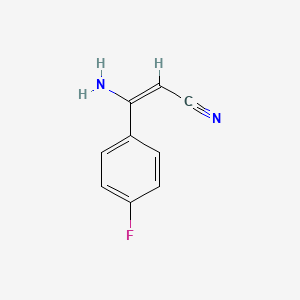
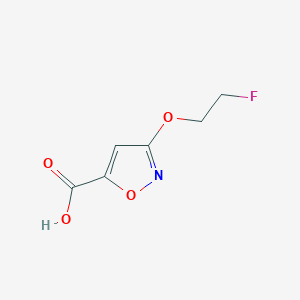
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
